Product packaging for 1,6-Dibromobicyclo[4.1.0]heptane(Cat. No.:CAS No. 85739-35-1)

1,6-Dibromobicyclo[4.1.0]heptane

Cat. No.: B14408147
CAS No.: 85739-35-1
M. Wt: 253.96 g/mol
InChI Key: YMVGBLYVLBUYQI-UHFFFAOYSA-N
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Description

1,6-Dibromobicyclo[4.1.0]heptane is a specialized bicyclic organic compound that serves as a versatile reagent in advanced organic synthesis and materials science research. This compound is recognized for its molecular structure that incorporates a strained ring system, making it a valuable precursor for studying ring-opening and rearrangement reactions. Researchers utilize this dibrominated bicycloheptane derivative to synthesize complex molecular architectures, particularly in the development of polymers via catalytic ring-opening metathesis polymerization (ROMP) . Its reactivity profile allows it to act as a key intermediate in constructing stereochemically defined polymers, where the exo face of the molecule typically exhibits high reactivity towards metal-carbene complexes in metathesis catalysts, while the endo face remains relatively inert . The compound enables detailed study of polymerization mechanisms, including the formation of cis/trans double bond distributions and tacticity in polymer chains, which are critical for determining material properties . Furthermore, its structure is closely related to other dibromobicycloheptane isomers, which are employed in pyrolysis studies and catalytic transformations involving ruthenium-, osmium-, iridium-, tungsten-, and rhenium-based catalyst systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85739-35-1

Molecular Formula

C7H10Br2

Molecular Weight

253.96 g/mol

IUPAC Name

1,6-dibromobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2

InChI Key

YMVGBLYVLBUYQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2(C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,6 Dibromobicyclo 4.1.0 Heptane and Its Derivatives

Dihalocarbene Cyclopropanation of Cyclohexene and Its Analogues

Dibromocarbene is too reactive to be isolated and stored. Therefore, it must be generated in the presence of the alkene substrate. Several methods have been developed for this purpose, each with its own advantages regarding reaction conditions, scalability, and efficiency.

The classic method for generating dibromocarbene is the reaction of bromoform (B151600) (CHBr₃) with a strong base. masterorganicchemistry.com The mechanism involves two key steps:

Deprotonation: The base abstracts the acidic proton from bromoform to form the tribromomethanide anion (⁻CBr₃).

Alpha-Elimination: The unstable tribromomethanide anion rapidly eliminates a bromide ion (Br⁻) to yield the neutral, electron-deficient dibromocarbene species (:CBr₂).

Commonly used bases include potassium tert-butoxide (KOt-Bu) and sodium hydroxide (B78521) (NaOH). beilstein-journals.orgmasterorganicchemistry.com The choice of base and solvent is critical to prevent side reactions and optimize the yield of the cyclopropanation product.

To overcome the mutual insolubility of aqueous inorganic bases (like NaOH) and organic substrates (alkene and bromoform), phase-transfer catalysis (PTC) is a widely adopted and highly efficient technique. slideshare.netresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. beilstein-journals.orgyoutube.comyoutube.com

Once in the organic phase, the hydroxide ion can deprotonate the bromoform, initiating the carbene-forming sequence described above. This method allows for milder reaction conditions, often at room or slightly elevated temperatures, and avoids the need for expensive anhydrous solvents. The efficiency of PTC makes it a preferred method for synthesizing gem-dihalocyclopropanes. researchgate.net Studies have shown that the structure of the phase-transfer catalyst generally does not influence the selectivity of the carbene addition, suggesting that a "free" carbene is the reactive species in all cases. rsc.org

The use of solid-supported reagents represents an advancement in synthetic methodology aimed at simplifying product purification and enabling easier handling of reagents. sopachem.comnih.govprinceton.edu In this approach, the base (e.g., KOH) can be adsorbed onto a solid support like alumina (B75360) (Al₂O₃). princeton.edu

This technique offers several advantages:

Simplified Work-up: After the reaction, the solid-supported reagent and its byproducts can be removed by simple filtration, often eliminating the need for aqueous extraction or chromatography. sopachem.comrsc.org

Enhanced Reactivity/Selectivity: Reagents on a solid support can exhibit different, and sometimes more selective, reactivity compared to their solution-phase counterparts. princeton.edu

Use of Excess Reagents: A large excess of the supported reagent can be used to drive the reaction to completion without complicating the purification process. princeton.edu

Reagent System Description Typical Conditions Advantages Reference(s)
Bromoform / KOt-BuA strong, non-nucleophilic base in an organic solvent.Anhydrous organic solvent (e.g., pentane, THF).High reactivity, good yields. masterorganicchemistry.com
Bromoform / NaOH / PTCA biphasic system with an aqueous base and a phase-transfer catalyst.Bromoform, alkene, and catalyst (e.g., BTEAC) in an organic solvent with aqueous NaOH.Mild conditions, high yields, scalable, avoids anhydrous solvents. beilstein-journals.org
Bromoform / Solid-Supported BaseA base, such as KOH, physically adsorbed onto a solid matrix like alumina.Organic solvent, stirring at room or elevated temperature.Simplified filtration work-up, potential for automation. princeton.edu

This table summarizes common reagent systems for the generation of dibromocarbene for cyclopropanation reactions.

The stereochemical outcome of carbene addition is a critical aspect of the synthesis.

Regioselectivity: This term describes the preference for reaction at one site over another. For the synthesis of the parent 7,7-dibromobicyclo[4.1.0]heptane from cyclohexene, regioselectivity is not a concern as the two carbons of the double bond are chemically equivalent. msu.edu However, in substituted cyclohexenes or cyclic dienes, the carbene may exhibit a preference for the more electron-rich or less sterically hindered double bond.

Diastereoselectivity: The addition of a carbene to a double bond is a stereospecific reaction, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.comlibretexts.org For example, addition to a cis-alkene yields a cis-substituted cyclopropane. When a carbene adds to a cyclic alkene like cyclohexene, it can approach from either face of the double bond. In the case of unsubstituted cyclohexene, these two approaches are equivalent and lead to the same achiral product. However, if the ring contains pre-existing stereocenters, the carbene will typically add preferentially to the less sterically hindered face, leading to a mixture of diastereomers where one is often favored. The fusion of two dihalocyclopropane rings to a cyclohexane (B81311) core has been noted to induce significant stabilization and a near-planar geometry in the resulting tricyclic structure. rsc.org

Reactivity and Mechanistic Investigations of 1,6 Dibromobicyclo 4.1.0 Heptane

Cyclopropane (B1198618) Ring Opening and Subsequent Ring Expansion Reactions

The inherent strain of the cyclopropane ring in 1,6-dibromobicyclo[4.1.0]heptane makes it susceptible to cleavage, initiating a cascade of reactions that typically result in ring-expanded products. The specific outcome of these reactions is highly dependent on the reaction conditions, including temperature, the presence of metal ions, and the nature of the solvent and other nucleophiles.

Thermal and Pyrolytic Transformations: Pathways to Cycloheptatrienes

The application of heat to this compound induces its transformation into various cycloheptatriene (B165957) derivatives. researchgate.netlookchem.com The pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane in the gas phase or in solution can lead to the formation of 1,3,5-cycloheptatriene. lookchem.com For instance, pyrolysis in quinoline (B57606) solution provides cycloheptatriene in good yield. researchgate.net Intermediates such as 1- and 2-bromocyclohepta-1,3-dienes have been isolated, shedding light on the reaction pathway. researchgate.net In the absence of a base, toluene (B28343) can become a major product. researchgate.net

Gas-phase pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane at 525°C has been shown to produce 1,3,5-cycloheptatriene with a 72% yield. lookchem.com The reaction mechanism is believed to involve the initial opening of the cyclopropane ring, followed by the elimination of hydrogen bromide. lookchem.com The reactivity of such fused bicyclic systems is influenced by the ring strain associated with the different ring sizes. lookchem.com

The thermal isomerization of related bicyclic systems has been studied computationally, revealing that the lowest-energy pathways often proceed through intermediates like (E,Z)-1,3-cycloheptadiene. nih.gov These studies indicate that the activation barriers for ring-opening are significant, highlighting the need for elevated temperatures to drive these transformations. nih.gov

Metal-Ion Assisted Ring Opening: Carbocationic Intermediates and Rearrangements

The ring-opening of this compound can be facilitated by the presence of metal ions, particularly silver ions and other Lewis acids, which promote the formation of carbocationic intermediates that subsequently rearrange to yield expanded ring structures.

Silver ions are frequently employed to promote the ring expansion of gem-dibromobicyclo[n.1.0]alkanes, including this compound. tubitak.gov.trtue.nl These reactions are a useful method for constructing medium-sized rings. tubitak.gov.trtue.nl The silver ion assists in the departure of a bromide ion, leading to the formation of a carbocation. This intermediate then undergoes a ring-opening process, which is often stereospecific and follows the principles of orbital symmetry. ethernet.edu.et

The solvolysis of 7,7-dibromobicyclo[4.1.0]heptane in methanol (B129727) in the presence of silver perchlorate (B79767) yields (E)-2-bromo-3-methoxycycloheptene. ethernet.edu.et The stereochemical outcome of these solvolysis reactions can depend on the size of the polymethylene chain in the bicyclic system. ethernet.edu.et Mechanistic studies suggest that the ring opening proceeds in a disrotatory manner, as predicted by the Woodward-Hoffmann rules for a cyclopropyl (B3062369) cation, which is a two-electron system. tue.nl

The nature of the solvent plays a crucial role in the product distribution. In nucleophilic solvents, the solvent molecule can attack the carbocation intermediate. For example, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with silver nitrate (B79036) in an acetic acid/dimethylformamide (DMF) solvent system yields a mixture of 2-bromo-2-cycloheptenyl formate, 2-bromo-2-cycloheptenyl acetate, and 2-bromo-2-cycloheptenol. tubitak.gov.tr In contrast, using an acetic acid/dimethyl sulfoxide (B87167) (DMSO) system gives 2-bromo-2-cycloheptenol and 2-bromo-2-cycloheptanone. tubitak.gov.tr

Evidence for the existence of free cationic intermediates has been provided by studies showing that a free trans-cation can isomerize to a cis-cation before reacting with a weakly nucleophilic anion. tue.nl

Table 1: Products of Silver Ion-Promoted Ring Opening of 7,7-Dibromobicyclo[4.1.0]heptane in Different Solvents. tubitak.gov.tr

Solvent SystemProducts
Acetic Acid/DMF2-Bromo-2-cycloheptenyl formate, 2-Bromo-2-cycloheptenyl acetate, 2-Bromo-2-cycloheptenol
Acetic Acid/DMSO2-Bromo-2-cycloheptenol, 2-Bromo-2-cycloheptanone

Besides silver ions, other Lewis acids and transition metals can catalyze the ring-opening and subsequent reactions of bicyclic systems. beilstein-journals.orgnih.gov Lewis acids can activate substrates by lowering the energy of the lowest unoccupied molecular orbital (LUMO), facilitating nucleophilic attack. nih.gov In cooperative catalysis, a Lewis acid and a Lewis base can work together to enhance reactivity and selectivity. nih.gov For instance, aluminum triflate has been used as a Lewis acid catalyst in the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers. rsc.org

Transition metals are widely used to catalyze a variety of transformations, including C-H bond activation, cyclization, and cross-coupling reactions. nih.govrsc.orgmdpi.com While specific examples for the direct reaction of this compound with many of these catalysts are not extensively detailed in the provided context, the general principles of transition metal catalysis are applicable. For example, palladium-catalyzed reactions are well-known for their ability to form carbon-carbon bonds. nih.gov Nickel catalysts can be used in reductive alkylation processes. acs.org The choice of metal and ligands can significantly influence the outcome of the reaction, allowing for the construction of complex molecular architectures. beilstein-journals.orgrsc.org

Nucleophilic Ring Opening: Solvent Effects and Product Diversity

The ring-opening of this compound can also be initiated by nucleophiles, particularly in the presence of a base. The solvent plays a critical role in these reactions, often acting as a nucleophile itself and influencing the product distribution.

Base-mediated nucleophilic attack on gem-dibromocyclopropanes can lead to a variety of products through different mechanistic pathways. researchgate.net For instance, treatment of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium (B1224462) can generate a carbene intermediate which then undergoes further reactions. dtic.mil

In the presence of a base like potassium tert-butoxide, 7,7-dibromobicyclo[4.1.0]heptane can undergo elimination and rearrangement reactions. bham.ac.uk The reaction of 7,7-dibromobicyclo[4.1.0]heptane with a base in the presence of an alcohol can lead to the formation of bromoalkenes. researchgate.net

The solvent can have a profound effect on the reaction outcome. A study on the direct conversion of n,n-dihalobicyclo[n.1.0]alkanes to 2-halo-2-cycloalkenols found that simply heating in DMSO, without the use of silver salts, can achieve this transformation. researchgate.net A proposed mechanism involves nucleophilic attack by DMSO, followed by a Pummerer-type rearrangement and hydrolysis. researchgate.net However, the reaction of 7,7-dibromobicyclo[4.1.0]heptane under these conditions was found to be extremely sluggish. scispace.com

Reactions with Organometallic Reagents (e.g., Methyllithium)

The reaction of gem-dihalocyclopropanes with organometallic reagents, particularly organolithium compounds, is a well-established method for the generation of cyclopropylidenes or carbenoids. In the case of this compound, treatment with methyllithium leads to the formation of a highly strained and reactive intermediate. This intermediate can then undergo further reactions, including intramolecular insertions. acs.org

Research has shown that the carbene generated from 7,7-dibromobicyclo[4.1.0]heptane (an isomer of this compound) upon reaction with methyllithium can react with itself at low temperatures to produce a hydrocarbon fraction. acs.org This fraction can be separated into multiple isomers, highlighting the diverse reactivity of the carbene intermediate. acs.org One of the major products formed from the reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium is tricyclo[3.1.1.06,7]heptane. oregonstate.edu This transformation underscores the tendency of the highly strained carbene to undergo intramolecular C-H insertion to relieve ring strain.

The reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium in ether has been proposed to involve a carbenoid intermediate, with the free carbene being responsible for the formation of various products. metu.edu.tr The table below summarizes the key findings from the reaction of a related isomer with methyllithium.

ReactantReagentKey IntermediateMajor Product(s)Reference(s)
7,7-Dibromobicyclo[4.1.0]heptaneMethyllithiumCarbene/CarbenoidTricyclo[3.1.1.06,7]heptane and other isomers acs.org, oregonstate.edu

Radical-Mediated Ring Cleavage Processes

While the focus is often on carbenoid-mediated reactions, radical processes also play a crucial role in the chemistry of dihalobicyclo[4.1.0]heptanes. Although specific studies focusing solely on the radical-mediated ring cleavage of this compound are not extensively detailed in the provided search results, the general reactivity of related compounds suggests that such pathways are plausible under appropriate conditions, such as the presence of radical initiators or photolysis. For instance, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation has been developed to synthesize aza-bicyclo[4.1.0]heptane derivatives, indicating the accessibility of radical pathways in this bicyclic system. rsc.org

Halogen Elimination and Substitution Pathways

Dehydrohalogenation of dihalocyclopropanes is a common reaction that leads to the formation of allenes or other unsaturated products. In the case of 7,7-dibromobicyclo[4.1.0]heptane, vacuum pyrolysis at high temperatures (525°C) results in the elimination of HBr and subsequent rearrangement to form 1,3,5-cycloheptatriene in a 72% yield. capes.gov.br This reaction highlights a thermal elimination pathway leading to an aromatic system. Other gem-dibromocyclopropanes, under similar pyrolytic conditions, readily lose HBr to produce β-bromo-1,3-dienes. capes.gov.br

The base-induced elimination from gem-dihalocyclopropanes can also lead to the formation of cyclopropenes, which can then undergo further rearrangements. For example, the elimination from related chlorocyclopropenes fused to a six-membered ring can lead to a vinyl carbene intermediate. researchgate.net

ReactantConditionProductYieldReference(s)
7,7-Dibromobicyclo[4.1.0]heptaneVacuum Pyrolysis (525°C)1,3,5-Cycloheptatriene72% capes.gov.br

7,7-Dibromobicyclo[4.1.0]heptane and the corresponding monobromo derivative, 7-bromobicyclo[4.1.0]heptane, are known to undergo substitution reactions with certain nucleophiles via a radical chain mechanism, specifically the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway. acs.orgacs.org This type of reaction is initiated by an electron transfer to the substrate, forming a radical anion which then expels a halide ion to give a cyclopropyl radical. This radical can then react with a nucleophile to form the substitution product. researchgate.net

The photostimulated reaction of 7-iodobicyclo[4.1.0]heptane (a related halo-derivative) with acetophenone (B1666503) enolate ion in DMSO at 60°C yields substitution products in 87% yield. researchgate.net This demonstrates the feasibility of nucleophilic substitution on the bicyclo[4.1.0]heptane skeleton through a radical-mediated process.

Reductive dehalogenation of 1,1-dihalocyclopropanes to monohalocyclopropanes can be achieved using reagents like tributyltin hydride, which operates through a radical-chain process. thieme-connect.de Furthermore, the reduction of 1,1-dibromocyclopropanes to monobromocyclopropanes can be accomplished with Grignard reagents in the presence of titanium compounds, a reaction that can involve radical intermediates. researchgate.net

Intramolecular Rearrangements and Cycloaddition Reactions

As mentioned in section 3.1.3.2, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium is a key method for generating tricyclic structures. The initially formed carbene intermediate undergoes an intramolecular C-H insertion reaction, leading to the formation of the highly strained tricyclo[3.1.1.06,7]heptane. acs.orgoregonstate.edu This rearrangement is driven by the high energy of the carbene and the proximity of the C-H bonds within the bicyclic framework. The formation of such unusual and strained molecules is of significant theoretical interest as it pushes the boundaries of what structures are synthetically accessible. acs.org

Starting MaterialReagentIntermediateRearranged ProductReference(s)
7,7-Dibromobicyclo[4.1.0]heptaneMethyllithiumBicyclo[4.1.0]heptan-7-ylidene (carbene)Tricyclo[3.1.1.06,7]heptane acs.org, oregonstate.edu

Cycloaddition Reactions Involving Bicyclo[4.1.0]heptane Derivatives (e.g., [4+6]-Cycloaddition)

The strained nature of the bicyclo[4.1.0]heptane framework, particularly in its unsaturated derivatives, drives its participation in a variety of cycloaddition reactions. The dehalogenation of 1,6-dihalobicyclo[4.1.0]heptanes, such as this compound, provides access to the highly reactive and transient intermediate, bicyclo[4.1.0]hept-1,6-ene. acs.org The chemistry of this intermediate is dominated by cycloadditions and related pericyclic reactions. In the absence of a suitable trapping agent, bicyclo[4.1.0]hept-1,6-ene rapidly dimerizes through an ene reaction. acs.orgacs.orgnih.gov However, when generated in the presence of reactive dienes or other partners, it can be intercepted to form various cycloadducts.

A notable example is the in-situ trapping of bicyclo[4.1.0]hept-1,6-ene, generated from the corresponding 1,6-dihalo precursor, with 1,3-diphenylisobenzofuran (B146845) to yield a Diels-Alder adduct. acs.org This demonstrates its utility as a dienophile in [4+2] cycloadditions.

Of particular significance are higher-order cycloadditions, such as the [4+6]-cycloaddition, which have been documented for derivatives of this system. Research has shown that 3,4-bis(methylene)-7,7-dibromobicyclo-[4.1.0]heptane undergoes a [4+6]-cycloaddition reaction with tropone. oup.com This reaction serves as a key step in the synthesis of complex polycyclic systems, ultimately leading to the formation of benzo[1,2:4,5]dicycloheptene-1,9-dione. oup.com The process involves the reaction of the diene system of the bicycloheptane (B81988) derivative with the 6π-electron system of tropone. The resulting adducts can be further transformed, for instance, by epoxidation and subsequent acid-catalyzed rearrangement to afford a dione. oup.com

Transition metal catalysis has significantly expanded the scope of cycloaddition reactions for bicyclo[4.1.0]heptene derivatives. Various rhodium-catalyzed processes have been developed, including carbonylative [3+3+1] cycloadditions and intramolecular [2+2+2] cycloadditions of allene-ene-ynes, which construct the bicyclo[4.1.0]heptene skeleton stereoselectively. nih.govacs.orgresearchgate.net Furthermore, gold- and platinum-catalyzed cycloisomerization reactions of 1,6-enynes provide efficient routes to functionalized oxa- and azabicyclo[4.1.0]heptene derivatives. nih.govbeilstein-journals.org

The table below summarizes representative cycloaddition reactions involving bicyclo[4.1.0]heptane derivatives, highlighting the diversity of reaction partners and resulting molecular architectures.

Cycloaddition TypeBicyclo[4.1.0]heptane DerivativeReaction PartnerCatalyst/ConditionsProduct TypeReference
[4+2] Diels-AlderBicyclo[4.1.0]hept-1,6-ene (in situ)1,3-DiphenylisobenzofuranDehalogenation of 1,6-dihalobicyclo[4.1.0]heptaneDiels-Alder Adduct acs.org
[4+6]-Cycloaddition3,4-Bis(methylene)-7,7-dibromobicyclo-[4.1.0]heptaneTroponeThermalTetrahydro-methano-cycloheptacyclodecene derivative oup.com
[3+3+1] Carbonylative CycloadditionBicyclo[4.1.0]heptenes with bis-cyclopropyl groupsCarbon Monoxide[RhCl(COD)]₂Bicyclic Heptenones nih.govacs.org
[2+2+2] Intramolecular CycloadditionAllene-ene-ynesN/A (intramolecular)[{RhCl(CO)₂}₂]Polycyclic Bicyclo[4.1.0]heptene derivatives researchgate.net
CycloisomerizationHeteroatom-tethered 1,6-enynesN/A (intramolecular)Au(I) or PtCl₂/PtCl₄Oxa- and Azabicyclo[4.1.0]heptenes nih.govbeilstein-journals.org

These examples underscore the versatility of the bicyclo[4.1.0]heptane system in constructing complex molecular frameworks through various cycloaddition pathways. The ability to generate highly strained and reactive intermediates from stable precursors like this compound provides a powerful tool for synthetic organic chemistry.

Stereochemical Control and Aspects in 1,6 Dibromobicyclo 4.1.0 Heptane Chemistry

Stereoselective Synthesis of Bicyclo[4.1.0]heptane Scaffolds

The 7,7-dibromobicyclo[4.1.0]heptane framework is a valuable precursor for a variety of bicyclo[4.1.0]heptane derivatives. The stereochemical outcome of these transformations is highly dependent on the reagents and conditions employed, allowing for the selective synthesis of different stereoisomers.

A key transformation is the reductive debromination of 7,7-dibromobicyclo[4.1.0]heptane to yield monobrominated or fully debrominated products. The stereoselectivity of this reduction is a subject of considerable interest. For instance, the use of sodium borohydride (B1222165) in dimethylformamide (DMF) for the reduction of 7,7-dibromobicyclo[4.1.0]heptane results in the formation of 7-bromobicyclo[4.1.0]heptane as a mixture of endo- and exo- stereoisomers. thieme-connect.de The ratio of these isomers can be influenced by the specific reaction conditions.

Another approach involves the use of organotin hydrides. The reduction of gem-dihalocyclopropanes with tributyltin hydride is a well-established method for the stereoselective formation of monohalocyclopropanes. thieme-connect.de The stereochemical course of this radical-mediated reduction is influenced by the steric and electronic environment of the cyclopropane (B1198618) ring.

Furthermore, the reaction of 7,7-dibromocyclopropanes with potassium dimethyl phosphite (B83602) in liquid ammonia (B1221849) has been shown to be a highly stereoselective reduction method. This reaction proceeds via a non-radical mechanism and affords high yields of the trans-monobromides with minimal formation of the cis-isomers or the fully reduced products. researchgate.net

The following table summarizes the stereoselective synthesis of bicyclo[4.1.0]heptane scaffolds from 7,7-dibromobicyclo[4.1.0]heptane:

ReagentProduct(s)StereoselectivityReference
Sodium Borohydride/DMFendo- and exo-7-Bromobicyclo[4.1.0]heptaneMixture of stereoisomers thieme-connect.de
Tributyltin HydrideMonobromocyclopropanesStereoselective thieme-connect.de
Potassium Dimethyl Phosphite/Liquid Ammoniatrans-MonobromidesHigh researchgate.net

Stereochemical Outcome and Diastereoselectivity in Ring Opening Reactions

The strained three-membered ring of 7,7-dibromobicyclo[4.1.0]heptane is susceptible to ring-opening reactions, which can proceed with a high degree of diastereoselectivity. These reactions often lead to the formation of larger ring systems or functionalized monocyclic compounds, and the stereochemical outcome is a critical aspect of their synthetic utility.

One of the most studied ring-opening reactions of 7,7-dibromobicyclo[4.1.0]heptane is its reaction with bases. Depending on the reaction conditions, this can lead to the formation of allenes or ring-expanded products. For example, reaction with ethylmagnesium bromide at ambient temperature can lead to high yields of allenes. researchgate.net The stereochemistry of the starting material and the nature of the base play a crucial role in determining the reaction pathway and the stereochemistry of the products.

Solvolytic ring-opening reactions, often assisted by silver ions, also exhibit interesting stereochemical outcomes. These reactions proceed through carbocationic intermediates, and the stereochemistry of the resulting products is influenced by the solvent and the inherent stereoelectronics of the bicyclic system. For instance, the silver ion-assisted ring expansion of gem-dibromobicyclo[n.1.0]alkanes in various solvent systems can yield different ring expansion products with specific stereochemistry depending on the nucleophilicity of the solvent. thieme-connect.de

The following table provides examples of the stereochemical outcomes in ring-opening reactions of 7,7-dibromobicyclo[4.1.0]heptane:

Reagent/ConditionsMajor Product(s)Stereochemical FeatureReference
Ethylmagnesium Bromide (ambient temp.)AllenesHigh yield of specific allene (B1206475) isomers researchgate.net
Silver Ion-Assisted SolvolysisRing-expanded productsProduct stereochemistry dependent on solvent thieme-connect.de

Control and Influence of Stereochemistry on Reaction Pathways and Product Distribution

A compelling example is the reaction of 7,7-dibromobicyclo[4.1.0]heptane with Grignard reagents. At ambient temperatures, the reaction with ethylmagnesium bromide primarily yields allenes. However, at lower temperatures (-60°C), a 1-bromo-1-(bromomagnesio)-cyclopropane intermediate can be formed and trapped by various electrophiles. researchgate.net This demonstrates a clear temperature-dependent switch in the reaction mechanism, which is intrinsically linked to the stereochemical possibilities of the intermediates.

Furthermore, the substitution of 7,7-dibromo- and 7-bromobicyclo[4.1.0]heptane with certain nucleophiles can proceed via a radical chain mechanism. researchgate.netresearchgate.net The stereochemical outcome of these reactions is governed by the stereoelectronics of the radical intermediates and the approach of the incoming nucleophile.

The inherent stereochemistry of the bicyclo[4.1.0]heptane skeleton also plays a crucial role in directing the stereoselectivity of reactions on appended functional groups. In the synthesis of new nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, highly diastereoselective allylic oxidation and hydroboration reactions have been achieved, with the stereochemical control being dictated by the rigid bicyclic framework. researchgate.net

The following table highlights the influence of stereochemistry on reaction pathways:

ReactionControlling FactorOutcomeReference
Reaction with Ethylmagnesium BromideTemperatureAllenes (ambient temp.) vs. Trapped carbenoid (-60°C) researchgate.net
Nucleophilic SubstitutionRadical vs. Ionic PathwayDifferent product distributions and stereoisomers researchgate.netresearchgate.net
Reactions on Substituted ScaffoldsBicyclic FrameworkHigh diastereoselectivity in functional group transformations researchgate.net

Applications of 1,6 Dibromobicyclo 4.1.0 Heptane in Advanced Organic Synthesis

Versatile Intermediates for the Construction of Polycyclic and Bridged Systems

1,6-Dibromobicyclo[4.1.0]heptane and its derivatives serve as key intermediates in the synthesis of intricate polycyclic and bridged molecular frameworks. The strategic cleavage of the strained cyclopropane (B1198618) ring can lead to the formation of new carbon-carbon bonds, enabling the construction of diverse bicyclic systems. For instance, the diversification of tricyclo[3.2.1.0³,⁶]octane scaffolds, which can be accessed through multi-step sequences, allows for the selective synthesis of bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores. nih.gov This approach highlights the potential of using strained C-C bonds in compounds like this compound to access topologically complex structures. nih.gov Furthermore, the development of novel nucleoside analogues with a bicyclo[4.1.0]heptane scaffold for potential antiviral applications underscores the importance of this structural motif in medicinal chemistry. nih.gov

Starting MaterialReagents/ConditionsProduct(s)Application
Tricyclo[3.2.1.0³,⁶]octane derivativeVarious cleavage strategiesBicyclo[3.1.1]heptane, Bicyclo[3.2.1]octane, Bicyclo[3.2.0]heptane coresAccess to diverse bicyclic scaffolds nih.gov
1,4-CyclohexanedioneMulti-step synthesisBicyclo[4.1.0]heptane-based nucleoside analoguesPotential anti-HSV agents nih.gov

Precursors to Medium-Sized and Expanded Ring Systems

The ring-opening of this compound provides a powerful method for the synthesis of seven-membered rings, which are prevalent in many natural products and bioactive molecules.

The pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane derivatives is a general method for synthesizing substituted 1,3,5-cycloheptatrienes. researchgate.netcapes.gov.brlookchem.com For example, the pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane in quinoline (B57606) yields cycloheptatriene (B165957) in good yield, with 1- and 2-bromocyclohepta-1,3-dienes isolated as intermediates. researchgate.net In the absence of a base, toluene (B28343) becomes the major product. researchgate.net This method has been extended to the synthesis of various methyl- and methoxy-substituted cycloheptatrienes from the corresponding substituted 7,7-dibromonorcaranes. researchgate.net Vacuum pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane at 525°C also produces 1,3,5-cycloheptatriene in 72% yield. capes.gov.brlookchem.com

ReactantConditionsProductYield
7,7-Dibromobicyclo[4.1.0]heptanePyrolysis in quinolineCycloheptatrieneGood researchgate.net
7,7-Dibromobicyclo[4.1.0]heptaneVacuum pyrolysis at 525°C1,3,5-Cycloheptatriene72% capes.gov.brlookchem.com
3-Methyl-7,7-dibromonorcaranePyrolysisMixture of methylcycloheptatrienes- researchgate.net
1-Methoxy-7,7-dibromonorcaranePyrolysisMixture of methoxycycloheptatrienes- researchgate.net

The thermolytic ring opening of gem-dibromobicyclo[4.1.0]heptane intermediates is a key step in a general and efficient synthesis of highly substituted α-tropolone ethers. researchgate.net This methodology has proven valuable in accessing the core structures of bioactive natural products. researchgate.net The reaction is believed to proceed through an autocatalytic process mediated by methyl hypobromite. researchgate.net This approach allows for the rapid construction of a wide array of substituted α-tropolones, which are important motifs in medicinal and theoretical chemistry. researchgate.netacs.org

The solvolysis of 7,7-dibromobicyclo[4.1.0]heptane in the presence of silver perchlorate (B79767) in methanol (B129727) leads to the formation of (E)-2-bromo-3-methoxycycloheptene. ethernet.edu.et This reaction demonstrates the utility of this compound derivatives in constructing functionalized seven-membered rings. The stereochemical outcome of such solvolysis reactions can be dependent on the ring size of the bicyclic system. ethernet.edu.et

Generation of Highly Strained Bicyclic Molecules (e.g., Bicyclo[4.1.0]hept-1,6-ene)

This compound is a precursor for the generation of highly strained and reactive molecules like bicyclo[4.1.0]hept-1,6-ene. nih.govnih.gov This strained cyclopropene (B1174273) can be generated through the elimination of 1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane in the gas phase over solid fluoride (B91410) at 25°C. nih.gov Due to its high reactivity, bicyclo[4.1.0]hept-1,6-ene readily undergoes dimerization via an ene reaction to form two diastereomeric cyclopropenes. nih.gov The high strain of this molecule, with an estimated increase of approximately 17 kcal/mol over 1,2-dimethylcyclopropene, makes it a valuable intermediate for studying the chemistry of strained systems. nih.gov

Role in the Synthesis of Complex Natural Product Frameworks and Bioactive Molecule Scaffolds

The unique reactivity of this compound and its derivatives makes them crucial intermediates in the total synthesis of complex natural products and bioactive molecules. nih.govresearchgate.net The ability to generate seven-membered rings through ring-opening reactions has been instrumental in the synthesis of tropolone-containing natural products. researchgate.net For example, a simple and general method for synthesizing highly substituted α-tropolone ethers, which are key components of the antiproliferative metabolites (-)-gukulenins A and F, relies on the thermolytic opening of gem-dibromobicyclo[4.1.0]heptane intermediates. researchgate.net Furthermore, the bicyclo[4.1.0]heptane framework itself has been incorporated into novel carbocyclic nucleoside analogues designed as potential antiviral agents. nih.gov The versatility of this scaffold in constructing diverse and complex molecular architectures continues to be explored in the synthesis of medicinally relevant compounds. researchgate.net

Q & A

Q. What are the common synthetic routes to 1,6-dibromobicyclo[4.1.0]heptane, and how do reaction conditions influence product stereochemistry?

The synthesis often involves cyclopropanation via dibromocarbene addition to cyclohexene derivatives. For example, cis- and trans-3-tert-butyl-7,7-dibromobicyclo[4.1.0]heptane are formed by adding dibromocarbene to 4-tert-butylcyclohexene, with stereochemical outcomes controlled by substrate geometry and reaction kinetics . Key variables include temperature, solvent polarity, and steric effects of substituents. Real-time ESI-MS monitoring can track intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming bicyclic frameworks and bromine positions. For example, 1^1H NMR of 7-bromobicyclo[4.1.0]hept-2-ene shows distinct resonances for axial vs. equatorial protons (δ 1.10–2.45 ppm for methylene groups) . Infrared (IR) spectroscopy identifies C-Br stretching (~650 cm1^{-1}) and cyclopropane ring vibrations .

Q. What functional group compatibilities must be considered when designing reactions with this compound?

The compound is sensitive to strong nucleophiles (e.g., Grignard reagents) and bases, which can trigger ring-opening or carbenoid formation. Methyllithium reacts stereospecifically with cis- and trans-dibromides to yield distinct insertion products (e.g., bicyclo[4.1.0]heptane derivatives), highlighting the need to control reaction stoichiometry and temperature .

Advanced Research Questions

Q. How do stereochemical differences in this compound isomers affect reaction pathways with organometallic reagents?

Q. What mechanistic insights support the role of carbenoid intermediates in reactions of this compound?

Evidence from radical trapping and product analysis (e.g., spiropentane formation) confirms carbenoid intermediates. For instance, reaction with sodium bis(2-methyl)aminoethers (SMEAH) produces bicyclo[4.1.0]heptane and brominated alkenes, suggesting a stepwise pathway involving lithium bromide elimination and carbene insertion . Kinetic studies using Hammett plots further support radical mechanisms in allylic bromides .

Q. How can computational modeling enhance the prediction of regioselectivity in cyclopropane ring-opening reactions?

Density Functional Theory (DFT) calculations can map transition states for carbenoid insertions. For example, the higher reactivity of tertiary C-H bonds (vs. secondary) in trans-dibromides aligns with lower activation barriers for σ-bond insertion, as observed experimentally . Conformational analysis (e.g., half-chair vs. boat) is critical for modeling stereochemical outcomes.

Q. What strategies mitigate competing side reactions (e.g., dimerization) during carbenoid-mediated syntheses?

Solvent choice (e.g., THF vs. ether) and low temperatures suppress dimerization by stabilizing monomeric intermediates. For example, using bulky solvents or additives (e.g., HMPA) increases carbenoid lifetime, favoring intramolecular insertions over intermolecular trapping .

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